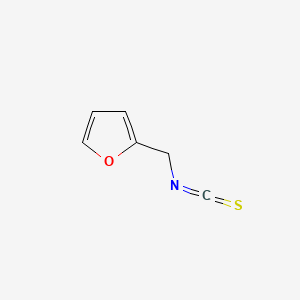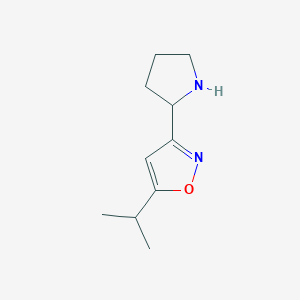
5-Isopropyl-3-pyrrolidin-2-ylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 5-aminooxazole compounds has been reported through novel multicomponent reactions, which involve the use of alpha-isocyano-beta-phenylpropionamide derived from amino acids . This bifunctional compound is crucial for the synthesis of various isoxazole derivatives. Additionally, a three-component synthesis of 5-aminooxazole has been described, which subsequently reacts with alpha,beta-unsaturated acyl chloride to yield polysubstituted pyrrolopyridine . This process involves a triple domino reaction sequence, including acylation, intramolecular Diels-Alder (IMDA), and retro-Michael cycloreversion, highlighting a method for the rapid preparation of highly functionalized isoxazole compounds.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and is often determined using techniques such as single-crystal X-ray diffraction analysis . For instance, the synthesis and crystal structure of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate have been studied, revealing the presence of various π-interactions within the crystalline structure . These interactions are significant as they can influence the stability and reactivity of the molecule. Although not directly related to 5-Isopropyl-3-pyrrolidin-2-ylisoxazole, these findings provide a foundation for understanding the molecular interactions that could be present in similar isoxazole compounds.
Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives is influenced by their functional groups and molecular structure. The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This method provides a scaffold for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. Such reactions are pertinent to the synthesis of 5-Isopropyl-3-pyrrolidin-2-ylisoxazole, as they demonstrate the potential routes for introducing various substituents onto the isoxazole ring.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Isopropyl-3-pyrrolidin-2-ylisoxazole are not directly discussed in the provided papers, the properties of similar compounds can be inferred. Isoxazole derivatives are known for their versatility as polyfunctional building blocks, which can be used to construct a wide range of heterocyclic compounds . The presence of substituents such as isopropyl and pyrrolidinyl groups would likely affect the compound's solubility, boiling and melting points, and overall reactivity. The studies on related compounds emphasize the importance of molecular interactions and functional groups in determining the properties of isoxazole derivatives.
Safety and Hazards
Propriétés
IUPAC Name |
5-propan-2-yl-3-pyrrolidin-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)10-6-9(12-13-10)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSJGCJJRTZWNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649333 |
Source


|
| Record name | 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-3-pyrrolidin-2-ylisoxazole | |
CAS RN |
1018126-16-3 |
Source


|
| Record name | 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)

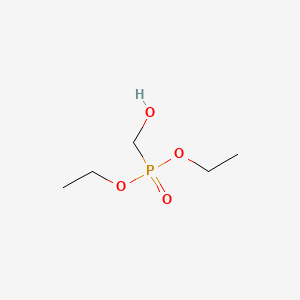

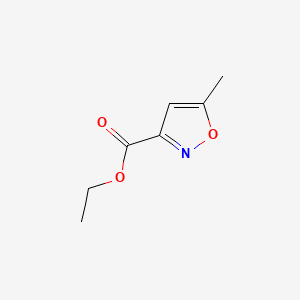
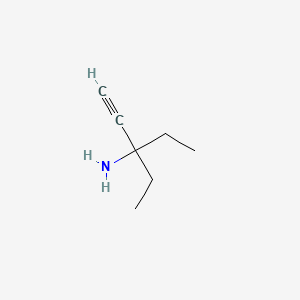


![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)


